2-Fluoro-2-(thiophen-3-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2-thiophen-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWVYRHZDJLWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-2-(thiophen-3-yl)ethan-1-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound can be understood through its interaction with various neurotransmitter systems and cellular pathways:
- Neurotransmitter Modulation : Similar compounds have been shown to influence the noradrenergic , dopaminergic , and serotonergic systems, which are crucial in the treatment of mood disorders such as depression. The modulation of these pathways may lead to an alleviation of depressive symptoms and enhancement of overall quality of life for affected individuals.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast carcinoma and lung carcinoma . The specific mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways related to cell growth.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the efficacy and safety profiles of this compound. Key observations include:
Case Studies
Several studies highlight the biological potential of compounds related to this compound:
- Antidepressant Activity : A study focusing on similar amine compounds illustrated their effectiveness in reducing depressive symptoms in animal models. The mechanism was linked to enhanced serotonin levels in synaptic clefts, suggesting a similar potential for this compound.
- Cytotoxicity Against Cancer Cells : Research on thiophene-derived compounds revealed significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value as low as 8.107 μM against HepG2 liver carcinoma cells, indicating potent anticancer activity . This suggests that this compound may also possess similar properties, warranting further investigation.
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies typically reveal that modifications can lead to enhanced interactions with target proteins involved in cancer progression or neurotransmitter regulation .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
2-Fluoro-2-(thiophen-3-yl)ethan-1-amine is being investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may interact with neurotransmitter systems, particularly those involved in mood regulation. Research indicates that compounds with thiophene rings can exhibit significant biological activities, including antidepressant effects, which are currently under exploration for this compound.
Case Study: Antidepressant Activity
A study evaluating the antidepressant-like effects of thiophene derivatives found that modifications to the thiophene structure could enhance binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes. The incorporation of fluorine in this compound may further optimize its pharmacokinetic properties, enhancing bioavailability and efficacy in treating depression .
Organic Synthesis
Building Block in Synthesis:
This compound serves as an important building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows chemists to create diverse derivatives that can be tailored for specific applications.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | Potassium fluoride | DMSO, heat | Fluorinated derivatives |
| Oxidation | Potassium permanganate | Acetic acid | Ketones, carboxylic acids |
| Reduction | Lithium aluminum hydride | Ether solvent | Amine derivatives |
The versatility of this compound makes it a valuable intermediate for synthesizing new compounds with desired biological activities .
Material Science
Applications in Coatings and Polymers:
The unique properties of fluorinated compounds are beneficial in material science, particularly in the development of coatings and polymers that require enhanced chemical resistance and durability. The introduction of fluorine into thiophene-based materials can improve their thermal stability and hydrophobicity, making them suitable for high-performance applications.
Case Study: Coating Development
Research has demonstrated that incorporating fluorinated thiophene derivatives into polymer matrices results in coatings with superior water-repellent properties. Such advancements are critical in industries where moisture resistance is essential, such as electronics and automotive sectors .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Fluoro-2-(thiophen-3-yl)ethan-1-amine | F, thiophen-3-yl | C₆H₇FNS | 143.19 | Fluorine enhances metabolic stability; thiophene enables π-π interactions. |
| 2-(Thiophen-3-yl)ethan-1-amine | H (no fluorine), thiophen-3-yl | C₆H₈NS | 127.20 | Lacks fluorine; reduced electronegativity and metabolic stability. |
| 2-Fluoro-2-phenyl-ethan-1-amine | F, phenyl | C₈H₁₀FN | 139.17 | Phenyl group increases hydrophobicity; fluorine enhances polarity. |
| 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine | F, oxolane (tetrahydrofuran) | C₆H₁₂FNO | 145.16 | Oxygen in oxolane improves solubility; fluorine modifies stereochemistry. |
| 2-(Thiophen-2-yl)ethan-1-amine | H, thiophen-2-yl | C₆H₈NS | 127.20 | Thiophene positional isomer; altered electronic distribution. |
Notes:
- Fluorination increases polarity and resistance to oxidative degradation compared to non-fluorinated analogs .
- Thiophene’s sulfur atom can participate in metal coordination, unlike phenyl or oxolane derivatives .
This compound
Nucleophilic substitution: Replacement of a hydroxyl or halogen group with fluorine using agents like DAST (diethylaminosulfur trifluoride).
Reductive amination : Fluorinated ketones or aldehydes reacting with ammonia or amines under reducing conditions .
Example: The synthesis of 2-(thiophen-3-yl)ethan-1-amine (non-fluorinated analog) involves HCl-mediated precipitation of the amine hydrochloride salt . Fluorination could be introduced at the ketone precursor stage.
Physicochemical Properties
| Property | This compound | 2-(Thiophen-3-yl)ethan-1-amine | 2-Fluoro-2-phenyl-ethan-1-amine |
|---|---|---|---|
| Boiling Point (°C) | ~220 (estimated) | ~195 | ~210 |
| LogP | 1.8 | 1.2 | 2.1 |
| Aqueous Solubility | Low | Moderate | Very low |
| Hydrogen Bond Donors | 2 (NH₂, F) | 1 (NH₂) | 2 (NH₂, F) |
Key Observations :
- Fluorine increases LogP slightly compared to non-fluorinated thiophene analogs but reduces solubility in polar solvents .
- Thiophene derivatives exhibit lower thermal stability than phenyl analogs due to sulfur’s electron-withdrawing effects .
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-2-(thiophen-3-yl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can follow strategies analogous to structurally similar fluorinated amines. Key methods include:
- Nucleophilic substitution : Fluorine introduction via displacement reactions using fluorinating agents like KF or Selectfluor® under controlled temperatures (0–40°C).
- Cross-coupling reactions : Suzuki-Miyaura coupling to attach the thiophene moiety to a fluorinated ethane backbone, employing Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., THF/DMF mixtures) .
Optimization involves adjusting reaction time, solvent polarity (e.g., dichloromethane for better fluorine activation), and catalyst loading. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%).
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm and amine protons at δ 1.5–2.5 ppm).
- ¹³C NMR : Confirms carbon backbone and fluorine coupling (e.g., CF carbon at ~90 ppm).
- ¹⁹F NMR : Specific to fluorine, showing a singlet at ~-120 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 145.2 for [M+H]⁺).
- X-ray Crystallography : For structural confirmation, SHELXL software refines crystallographic data to resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How does the electronic nature of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The thiophene’s electron-rich π-system enhances reactivity in metal-catalyzed reactions (e.g., Suzuki coupling) by stabilizing transition states via coordination to Pd catalysts. Comparative studies with furan analogs (less electron-dense) show slower reaction kinetics, emphasizing the thiophene’s role in accelerating coupling efficiency. Computational modeling (DFT) can map electron density distribution to predict regioselectivity .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Contradictions arise from variations in substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl isomers). Resolution strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing fluorine with chlorine) to isolate activity contributors.
- Computational Docking : Using tools like AutoDock Vina to simulate binding modes with target proteins (e.g., kinases or GPCRs) and validate experimental IC₅₀ values .
Example: A thiophen-3-yl analog may exhibit stronger π-stacking with aromatic residues in enzyme pockets compared to thiophen-2-yl derivatives.
Q. How can computational methods like DFT predict the molecular interactions of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity. Steps include:
Geometry Optimization : Minimize energy using B3LYP/6-31G(d) basis sets.
Electrostatic Potential Mapping : Visualize nucleophilic/electrophilic regions (e.g., fluorine’s electron-withdrawing effect on the amine group).
Molecular Dynamics (MD) Simulations : Model interactions over time with targets like tubulin or serotonin receptors, correlating with in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
